2,6-Dichloro-4-fluoropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous and privileged structure in organic chemistry. nih.govrsc.org Its presence is notable in numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids. nih.govbeilstein-journals.org This fundamental ring system is a key component in over 7,000 drug molecules of medicinal importance, highlighting its significance in pharmaceutical research. rsc.org
The utility of pyridine derivatives extends across various sectors:
Pharmaceuticals: The pyridine ring is a core component of many commercially available drugs. nih.govbeilstein-journals.org Its ability to improve water solubility in pharmaceutically active molecules is a significant advantage. nih.gov Examples of drugs containing a pyridine scaffold include proton pump inhibitors like omeprazole (B731) and lansoprazole, the anti-inflammatory drug etoricoxib, and the antiviral atazanavir. rsc.orgbeilstein-journals.org
Agrochemicals: Pyridine derivatives are integral to the development of herbicides, insecticides, and fungicides. atamanchemicals.comresearchgate.net
Materials Science: These compounds are used in the creation of functional nanomaterials and as ligands in organometallic chemistry. nih.gov
The broad applicability of pyridine scaffolds stems from their unique electronic properties, their capacity for conversion into a multitude of functional derivatives, and their role as a key pharmacophore in drug design. nih.gov
Role of Halogenation in Modulating Pyridine Reactivity and Electronic Properties
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring profoundly influences its reactivity and electronic characteristics. Halogens are electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution (EAS), making such reactions challenging. nih.govgcwgandhinagar.com Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a wide range of functional groups. researchgate.net
The nature and position of the halogen atom are critical:
Reactivity: The electron-withdrawing effect of halogens facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The reactivity towards SNAr generally follows the order F > Cl > Br > I, as fluorine is the most effective at stabilizing the negatively charged Meisenheimer intermediate.
Electronic Effects: Halogens exert a strong inductive effect, pulling electron density away from the ring. gcwgandhinagar.com This effect can be modulated by the specific halogen and its location on the ring. For instance, the presence of a positive charge on the pyridine ring, such as in pyridinium (B92312) salts, can dramatically increase the potential for halogen bonding. acs.org
Regioselectivity: The positions of the halogens direct where subsequent reactions will occur. In polyhalogenated pyridines, the most activated halogen is typically displaced first in SNAr reactions. For example, in many di- and trihalopyridines, nucleophilic substitution preferentially occurs at the 4-position. researchgate.net
This ability to fine-tune the electronic landscape and reactivity through halogenation makes halogenated pyridines powerful tools for synthetic chemists.
Overview of 2,6-Dichloro-4-fluoropyridine as a Key Synthetic Intermediate and Building Block
This compound is a trifunctionalized pyridine that serves as a highly valuable building block in organic synthesis. Its structure is notable for the distinct reactivity of its halogen substituents, which allows for selective and sequential functionalization.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52074-49-4 |
| Molecular Formula | C₅H₂Cl₂FN |
| Molecular Weight | 165.98 g/mol |
The fluorine atom at the 4-position is the most labile towards nucleophilic aromatic substitution, making it the primary site for initial reactions. The two chlorine atoms at the 2- and 6-positions are less reactive but can be displaced under more forcing conditions or by using specific catalysts. This differential reactivity is a key feature that allows chemists to introduce different substituents in a controlled, stepwise manner.
This compound and its derivatives are crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For example, related structures like 2,6-dichloro-5-fluoronicotinonitrile are used in the synthesis of broad-spectrum antibiotics such as Gemifloxacin and other 1,8-naphthyridine (B1210474) derivatives. ossila.com The ability to selectively replace the halogen atoms makes this compound a versatile precursor for creating a library of substituted pyridines for drug discovery and materials science research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPGXVZLJXXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 4 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being a π-deficient aromatic system, is inherently activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing halogen substituents, making 2,6-dichloro-4-fluoropyridine an excellent substrate for SNAr reactions.
Mechanistic Insights into SNAr on Halogenated Pyridines
Nucleophilic aromatic substitution on halogenated pyridines typically follows a two-step addition-elimination mechanism libretexts.org. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a halogen. This first step is generally the rate-determining step as it involves the disruption of the aromatic system to form a high-energy, negatively charged intermediate known as a Meisenheimer complex youtube.comstackexchange.com.
The nitrogen atom in the pyridine ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, particularly when the substitution occurs at the ortho (C2/C6) or para (C4) positions libretexts.orgyoutube.com. This inherent stabilization makes pyridines significantly more reactive in SNAr reactions compared to their benzene analogues pearson.com. The second step of the mechanism is the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring libretexts.orgstackexchange.com. While the addition step is usually rate-limiting, in certain cases, such as with N-methylpyridinium compounds, the subsequent elimination step can become rate-determining, proceeding through an E2 or E1cB-like mechanism depending on the leaving group's ability researchgate.netnih.gov.
Comparative Reactivity of Halogen Leaving Groups (Fluorine vs. Chlorine)
A distinctive feature of SNAr reactions is the unusual order of leaving group reactivity, often referred to as the "element effect" researchgate.netnih.gov. In contrast to SN2 reactions where iodide is the best leaving group, the typical reactivity order for halogens in SNAr is F > Cl > Br > I libretexts.orgnih.gov. This trend is directly applicable to this compound, where the fluoride (B91410) at the C-4 position is substantially more reactive towards nucleophiles than the chlorides at the C-2 and C-6 positions.
| Halogen Leaving Group | Relative Reactivity in SNAr | Primary Reason for Reactivity |
| Fluorine (F) | Highest | Strong inductive effect stabilizes the Meisenheimer intermediate libretexts.orgstackexchange.comreddit.com. |
| Chlorine (Cl) | Intermediate | Moderate inductive effect and leaving group ability libretexts.orgnih.gov. |
| Bromine (Br) | Intermediate | Similar to chlorine libretexts.orgnih.gov. |
| Iodine (I) | Lowest | Weakest inductive effect among halogens libretexts.orgnih.gov. |
This table summarizes the general reactivity trend of halogen leaving groups in SNAr reactions where the nucleophilic addition is the rate-determining step.
Electronic and Steric Effects of Substituents on SNAr Reaction Rates and Regioselectivity
The rate and regioselectivity of SNAr reactions on the this compound scaffold are influenced by both electronic and steric factors.
Electronic Effects: The presence of additional electron-withdrawing groups on the pyridine ring generally accelerates SNAr reactions by providing further stabilization for the anionic Meisenheimer intermediate wuxiapptec.comnih.gov. Conversely, electron-donating groups can decelerate the reaction. The position of these groups is critical; for example, in dichloropyrimidines, an electron-donating group at the C-6 position can alter the regioselectivity of nucleophilic attack, shifting it from the C-4 to the C-2 position wuxiapptec.com.
Steric Effects: Steric hindrance can significantly impact the regioselectivity of the substitution. A bulky substituent adjacent to a potential reaction site can impede the approach of a nucleophile, thereby directing the attack to a less sterically hindered position wuxiapptec.comrsc.org. This effect is particularly important in designing strategies for selective functionalization. For instance, the introduction of a bulky group can override the inherent electronic preferences of the substrate acs.orgresearchgate.net. The size of the incoming nucleophile also plays a role; bulkier nucleophiles may exhibit different selectivity compared to smaller ones due to steric clashes with the substrate rsc.orgnih.gov.
Site-Selective Nucleophilic Displacement: Strategies for Regiocontrol
For a molecule like this compound, achieving site-selective substitution is crucial for its use as a synthetic building block. The inherent reactivity difference between fluorine and chlorine (F >> Cl) provides the primary and most straightforward method for regiocontrol. Most standard nucleophiles will preferentially displace the fluoride at the C-4 position under controlled conditions acs.orgbaranlab.orgresearchgate.net.
A more advanced and powerful strategy for reversing this natural regioselectivity involves the use of bulky directing groups. Pioneering work by Schlosser and colleagues demonstrated that introducing a large trialkylsilyl group (e.g., trimethylsilyl or triethylsilyl) at a position adjacent to a halogen can effectively "block" that halogen from nucleophilic attack acs.orgresearchgate.net. In the case of a 2,4-dihalopyridine, placing a silyl group at the C-3 or C-5 position sterically hinders the C-4 and C-2/C-6 positions, respectively. This forces the nucleophile to attack the more remote, unhindered halogen, completely reversing the expected regiochemical outcome researchgate.netresearchgate.net. Following the substitution reaction, the silyl directing group can be easily removed, typically through protodesilylation, yielding a product that would be difficult to access otherwise acs.org.
| Substrate | Directing Group | Position of Attack | Product Type (after desilylation) | Reference |
| 2,4-Dihalopyridine | None | C-4 (preferred) | 4-Substituted-2-halopyridine | researchgate.net |
| 3-Silyl-2,4-dihalopyridine | -SiR₃ at C-3 | C-2 (exclusive) | 2-Substituted-4-halopyridine | acs.orgresearchgate.net |
| 5-Silyl-2,4-dihalopyridine | -SiR₃ at C-5 | C-2 (exclusive) | 2-Substituted-4-halopyridine | researchgate.net |
This table illustrates the use of trialkylsilyl groups to control the site of nucleophilic substitution on dihalopyridine scaffolds.
Scope of Nucleophiles and Reaction Conditions in SNAr Processes
A broad array of nucleophiles can be employed to functionalize this compound and related halopyridines via SNAr. These include:
Oxygen Nucleophiles: Alcohols and phenols react, typically in the presence of a base like potassium tert-butoxide (KOtBu), to form ethers nih.govacs.org.
Nitrogen Nucleophiles: Primary and secondary amines, amides, and various N-heterocycles are commonly used to introduce nitrogen-containing functional groups acs.orgnih.gov.
Sulfur Nucleophiles: Thiols can be used to form thioethers acs.org.
Carbon Nucleophiles: Sources like potassium cyanide can be used to install nitrile groups acs.org.
The reactions are typically conducted under mild to moderate conditions. A base is often required to deprotonate the nucleophile and generate the more reactive anionic species. Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (B87167) (DMSO) nih.govacs.org. Recent advancements have also explored the use of more environmentally benign solvent systems, such as water with polymeric additives like hydroxypropyl methylcellulose (HPMC), which can facilitate SNAr reactions under mild, aqueous conditions rsc.org.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent |
| Alcohol (ROH) | Benzyl alcohol | KOtBu | THF, DMF |
| Phenol (ArOH) | 2,6-dimethylphenol | KOtBu | DMF |
| Amine (R₂NH) | Pyrrolidine | iPr₂NEt, K₂CO₃ | DMSO, Water |
| Thiol (RSH) | Thiophenol | KOtBu | DMF |
| Cyanide | KCN | - | DMSO |
This table provides examples of common nucleophiles and reaction conditions used in SNAr reactions of halopyridines.
Metal-Catalyzed Cross-Coupling Reactions
In addition to SNAr, this compound is a versatile substrate for metal-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions offer a complementary reactivity pattern to nucleophilic substitution.
In contrast to SNAr, the site-selectivity in palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, and Kumada is governed by the ease of oxidative addition of the catalyst into the carbon-halogen bond baranlab.org. The conventional reactivity order for this step is C-I > C-Br > C-Cl >> C-F. Furthermore, for dihalopyridines, the halogen at the C-2 or C-6 position (alpha to the nitrogen) is typically more reactive than the halogen at the C-4 position baranlab.orgnih.gov.
This orthogonal reactivity allows for sequential functionalization strategies. For example, one can first perform a selective SNAr reaction at the highly reactive C-4 fluorine position, and then subsequently use the less reactive C-2 and C-6 chlorine atoms as handles for metal-catalyzed cross-coupling reactions.
Interestingly, recent research has demonstrated that this conventional regioselectivity can be inverted through "ligand control." By employing a palladium catalyst with a very bulky N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the cross-coupling reaction can be selectively directed to the C-4 position of 2,4-dichloropyridines, leaving the C-2 chloride untouched nih.gov. This method provides a novel strategy for C-4 functionalization with organoboron, organozinc, and organomagnesium reagents, opening up synthetic pathways to previously difficult-to-access compounds researchgate.netnih.gov.
Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formation (e.g., Suzuki, Sonogashira, Stille, Negishi Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: This reaction couples the dichlorofluoropyridine with an organoboron reagent. For dihalogenated pyridines, the reaction generally occurs preferentially at the C2/C6 positions over the C4 position. researchgate.net Optimized conditions for Suzuki-Miyaura reactions of 2,6-dichloropyridines have been developed to achieve controlled alkylation or arylation. nih.gov For instance, the use of bulky phosphine ligands in combination with a suitable base can facilitate the reaction. nih.gov
Sonogashira Coupling: This coupling reaction introduces an alkynyl group onto the pyridine ring from a terminal alkyne. wikipedia.orglibretexts.org For polyhalogenated pyridines, site-selective Sonogashira reactions can be achieved. researchgate.netnih.gov For example, in 3,5-dibromo-2,6-dichloropyridine, the bromine atoms are more reactive towards Sonogashira coupling than the chlorine atoms, allowing for selective alkynylation at the C3 and C5 positions. nih.gov A similar selectivity for the chloro-positions would be expected for this compound.
Stille Coupling: The Stille reaction utilizes organotin reagents to form C-C bonds. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method with high functional group tolerance. wikipedia.orgyoutube.com The reactivity of the C-Cl bonds in this compound makes them suitable sites for Stille coupling.
Negishi Coupling: This reaction employs organozinc reagents and is known for its high reactivity and selectivity. wikipedia.orgorganic-chemistry.org The Negishi coupling is effective for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. nih.govnsf.gov For dihalopyridines, this method can be used to introduce alkyl or aryl groups at the chlorinated positions. nih.gov
Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions
| Coupling Reaction | Organometallic Reagent | General Product |
|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Aryl/Alkyl substituted pyridine |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Alkynyl substituted pyridine |
| Stille | Organotin (e.g., R-SnBu₃) | Aryl/Alkyl substituted pyridine |
| Negishi | Organozinc (e.g., R-ZnX) | Aryl/Alkyl substituted pyridine |
Regioselective Cross-Coupling of Polyhalogenated Pyridines
The presence of multiple halogen atoms with different reactivities on the pyridine ring allows for regioselective cross-coupling reactions. In the case of this compound, the chlorine atoms at the C2 and C6 positions are generally more reactive in palladium-catalyzed cross-coupling reactions than the fluorine atom at C4. This is due to the lower C-F bond strength compared to C-Cl and C-Br bonds, which typically makes the C-F bond less susceptible to oxidative addition by the palladium catalyst.
Studies on related polyhalogenated pyridines have demonstrated predictable selectivity. For instance, in 2,4-dichloroquinazolines, exclusive selectivity for the more electrophilic C4 position is observed in palladium-catalyzed cross-coupling reactions. nih.gov For 2,4-dichloropyridines, cross-coupling typically occurs at the C2 position adjacent to the nitrogen. nih.govorganic-chemistry.org However, this inherent selectivity can be altered through specific reaction conditions.
The general order of reactivity for halogens in palladium-catalyzed cross-couplings is I > Br > OTf > Cl > F. This trend allows for the selective functionalization of polyhalogenated pyridines containing different halogens. For this compound, this reactivity difference enables selective reactions at the C2 and C6 positions while leaving the C4-F bond intact for subsequent transformations.
Ligand-Controlled and Ligand-Free Approaches for Site Selectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated heteroarenes can be influenced by the choice of ligands on the palladium catalyst or by conducting the reaction under ligand-free conditions.
Ligand-Controlled Selectivity: The use of sterically hindered and electron-rich ligands can significantly alter the site selectivity of cross-coupling reactions. nih.gov For example, in the cross-coupling of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote selective coupling at the C4 position, which is typically less reactive. nih.govnsf.govorganic-chemistry.org This ligand-controlled approach allows for the formation of products with substitution patterns that are challenging to access through conventional methods. nih.gov The choice of ligand can influence which C-Cl bond (at C2 or C6) of this compound would react preferentially in a mono-coupling reaction, although steric hindrance at both positions is similar.
Ligand-Free Approaches: Interestingly, conducting cross-coupling reactions under ligand-free conditions can also lead to unconventional site selectivity. organic-chemistry.org For instance, "Jeffery" conditions, which are ligand-free, have been shown to enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine. nih.govnih.gov These conditions have also enabled the first C5-selective cross-couplings of 2,5-dichloropyridine. nih.govnih.gov The mechanism behind this enhanced selectivity in ligand-free systems is thought to involve the formation of multinuclear palladium species. nih.gov While not directly studied for this compound, these findings suggest that ligand-free conditions could offer a valuable strategy for controlling the regioselectivity of its functionalization.
Table 2: Comparison of Approaches for Site Selectivity
| Approach | Key Feature | Outcome |
|---|---|---|
| Ligand-Controlled | Use of sterically hindered ligands | Can invert conventional site selectivity |
| Ligand-Free | Absence of strongly coordinating ligands | Can enhance selectivity for less reactive sites |
Carbon-Heteroatom (C-N, C-O, C-S) Bond Formation via Cross-Coupling
Besides the formation of C-C bonds, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. researcher.lifenih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. These reactions are crucial for the synthesis of a wide range of biologically active molecules and functional materials.
For this compound, the chlorine atoms at the C2 and C6 positions are potential sites for the introduction of nitrogen, oxygen, or sulfur nucleophiles via cross-coupling reactions. The reactivity of these positions allows for the selective formation of amines, ethers, and sulfides. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.
Other Selective Functionalization Reactions
Beyond palladium-catalyzed cross-coupling, the fluorine atom at the C4 position of this compound offers an additional site for selective functionalization, primarily through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the chlorine atoms activates the C4 position towards nucleophilic attack.
Nucleophilic aromatic substitution reactions of fluoropyridines are a common method for introducing various functional groups. nih.govacs.org The C-F bond is a good leaving group in SNAr reactions, often showing higher reactivity than C-Cl bonds under these conditions. This allows for the selective displacement of the fluorine atom by a range of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the chlorine atoms at C2 and C6 untouched. This orthogonal reactivity between the C-F and C-Cl bonds makes this compound a valuable precursor for the synthesis of polysubstituted pyridines with diverse functionalities.
Advanced Applications of 2,6 Dichloro 4 Fluoropyridine Derivatives in Targeted Research Areas
Contributions to Medicinal Chemistry and Drug Discovery
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The specific substitution pattern of 2,6-dichloro-4-fluoropyridine offers chemists a template with multiple, differentially reactive sites for constructing complex bioactive molecules.
Pyridine Scaffold Engineering for Novel Bioactive Molecules
The engineering of novel bioactive molecules often relies on the modification of a central heterocyclic core, such as pyridine. Dichloropyridine derivatives are common starting materials for synthesizing compounds with a range of biological activities, including antibacterial, anticancer, and antiallergic properties. nih.gov The presence of both chloro and fluoro substituents on the pyridine ring of this compound allows for selective, stepwise reactions. For instance, the fluorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), often reacting under milder conditions than the chlorine atoms at the 2- and 6-positions. acs.org This differential reactivity enables the controlled, site-specific introduction of various functional groups, allowing chemists to systematically modify the scaffold and explore the structure-activity relationship (SAR) of the resulting derivatives. This approach is fundamental to creating libraries of novel compounds for high-throughput screening and identifying new therapeutic leads.
Synthesis of Antibacterial Agents (e.g., Fluoroquinolones)
Fluoroquinolones are a critical class of broad-spectrum synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov A key structural feature of many successful fluoroquinolones is the substituent at the C-7 position, which significantly influences the spectrum and potency of antibacterial activity. mdpi.com Halogenated pyridine derivatives serve as essential precursors in the synthesis of the core quinolone structure and its side chains. The reactive sites on this compound make it a valuable synthon for building the complex heterocyclic systems required for potent antibacterial action. Research into fluorine-containing dipyrazolo[3,4-b;4,3-e]pyridines has also yielded compounds with significant activity against various bacterial strains, demonstrating the utility of functionalized pyridine scaffolds in developing new antibacterial agents. nih.gov
Development of Anticancer and Anti-inflammatory Compounds
Pyridine and pyrimidine derivatives are central to the development of modern anticancer and anti-inflammatory drugs. nih.govnih.gov Research has shown that the incorporation of dichlorophenyl moieties into various heterocyclic scaffolds can significantly enhance anticancer activity. For example, a cyanopyridone derivative bearing a 2,4-dichlorophenyl group exhibited potent cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Similarly, α,β-unsaturated ketones prepared from 2,6-dichlorobenzaldehyde showed high potency against both cervix (HeLa) and breast (MCF-7) carcinoma cell lines. nih.gov These findings underscore the importance of the dichloro-substitution pattern for cytotoxic activity. This compound provides a related, yet distinct, scaffold for synthesizing libraries of compounds for screening as potential anticancer agents. Its derivatives can be designed to inhibit key signaling proteins in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). mdpi.com
Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound | Moiety | Target Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 5a | Unsubstituted Phenyl-Cyanopyridone | MCF-7 | 1.77 | mdpi.com |
| 5e | 2,4-Dichlorophenyl-Cyanopyridone | MCF-7 | 1.39 | mdpi.com |
| 3a | 2,6-Dichlorophenyl-Chalcone | HeLa | 3.5 (µg/mL) | nih.gov |
| 3a | 2,6-Dichlorophenyl-Chalcone | MCF-7 | 4.5 (µg/mL) | nih.gov |
Role in Scaffold Hopping Strategies for Target Identification
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds that retain the biological activity of a known parent molecule but possess a different core structure. nih.gov This approach is used to improve pharmacological properties, circumvent existing patents, and explore new chemical space. A versatile and highly functionalized building block like this compound is an ideal starting point for scaffold hopping. Its multiple reactive handles allow chemists to use it as a linchpin to connect different molecular fragments, facilitating the transition from a simple pyridine core to more complex or entirely different heterocyclic systems. This strategy has been successfully used to transform bioactive natural products like flavones into novel pyridopyrimidinones that act as potent anticancer agents by inhibiting human topoisomerase IIα. nih.gov
Late-Stage Functionalization in Drug Development Pipelines
Late-stage functionalization (LSF) is a powerful technique that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthetic sequence. acs.orgnih.gov This avoids the need for lengthy de novo synthesis to produce analogues for SAR studies. One effective LSF method involves a tandem C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). acs.orgnih.gov The SNAr reactions of 2-fluoropyridines are significantly faster than those of the corresponding 2-chloropyridines, making fluorine an excellent leaving group for these transformations. acs.org The this compound scaffold is well-suited for LSF strategies, where the fluorine at the electron-deficient 4-position can be selectively displaced by a wide range of nucleophiles under mild conditions, enabling the rapid generation of a diverse array of derivatives from a common advanced intermediate.
Significance in Agrochemical Development
The introduction of fluorine into active molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and target binding. researchgate.net Chlorinated and fluorinated pyridine derivatives are key intermediates in the production of a wide range of herbicides, fungicides, and insecticides. agropages.com
For example, the synthesis of important pesticides often begins with the chlorination of methylpyridines. 2-chloro-6-trichloromethyl pyridine, derived from 2-methylpyridine, is a precursor for the insecticide chlorfenapyr and is also used as a nitrogen fertilizer synergist. agropages.com Further fluorination of this intermediate yields 2-chloro-6-trifluoromethyl pyridine, a building block for the fungicide picoxystrobin, or 2-fluoro-6-trifluoromethyl pyridine, which is used to produce herbicides like flupyrsulfuron-methyl-sodium. agropages.com Similarly, derivatives of 4-methylpyridine, after chlorination and fluorination, are used to synthesize the herbicide aminopyralid and the insecticide flonicamid. agropages.com The unique combination of chlorine and fluorine atoms in this compound makes it and its derivatives valuable platforms for the discovery and optimization of new agrochemicals with improved performance and environmental profiles.
Based on the available research, a comprehensive article focusing solely on the specified advanced applications of this compound cannot be generated at this time. Extensive searches did not yield specific information or detailed research findings directly concerning the use of this compound as an intermediate for herbicide and pesticide synthesis, in the design of specific crop protection agents, or as a building block for complexation and metalloorganic structures.
The scientific literature and patent databases provide substantial information on the applications of structurally similar halogenated pyridines in agrochemicals and material science. For instance, various chlorinated and fluorinated pyridine derivatives are well-documented as critical intermediates for a wide range of pesticides agropages.comnih.gov. The substitution pattern of halogens on the pyridine ring is known to be a key factor in the design and efficacy of crop protection agents nih.govgoogle.com. Similarly, pyridine-containing ligands are utilized in the construction of metalloorganic frameworks rsc.org.
However, this body of research does not specifically name or detail the role of this compound in these advanced applications. To maintain scientific accuracy and strictly adhere to the provided outline focusing exclusively on "this compound," it is not possible to generate the requested content.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Reactivity, Regioselectivity, and Mechanistic Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity and reaction mechanisms of halogenated pyridines. researchgate.net For 2,6-dichloro-4-fluoropyridine, these calculations are crucial for predicting the outcomes of reactions like nucleophilic aromatic substitution (SNAr), a key transformation for this class of compounds.
Reactivity and Regioselectivity:
The pyridine (B92270) ring is electron-deficient, and the presence of three electron-withdrawing halogen atoms (two chlorine, one fluorine) further enhances its susceptibility to nucleophilic attack. Computational studies focus on determining which of the three halogen-substituted positions (C2, C4, or C6) is most likely to react.
Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) are often used to predict the site of nucleophilic attack. wuxiapptec.com For chloropyridines and related diazines, the position with the largest LUMO lobe is typically the most reactive towards nucleophiles. wuxiapptec.com In molecules with multiple potential reactive sites, the energy of the LUMO or LUMO+1 can be correlated with reactivity trends. wuxiapptec.com For this compound, theoretical models predict that the C4 position, bearing the fluorine atom, is the most electrophilic site. This is due to the high electronegativity of fluorine and its ability to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. The chlorine atoms at the C2 and C6 positions are generally less reactive.
Mechanistic Pathways:
Theoretical calculations can map the entire reaction coordinate for a nucleophilic substitution reaction. This involves calculating the energies of the reactants, transition states, intermediates, and products. For a related compound, 2-chloro-4-fluoropyridine, DFT calculations have been used to model the SNAr pathway with a nucleophile like benzyl alcohol anion. These studies show the free energy profile for substitution at both the C2 and C4 positions, confirming that the pathway for substitution at the C4 (fluoro) position has a lower activation energy barrier, making it the major reactive site. rsc.org
Table 1: Calculated Parameters for Predicting Reactivity in Halopyridines
| Parameter | Method | Significance in Reactivity | Predicted Outcome for this compound |
|---|---|---|---|
| LUMO Energy & Distribution | DFT, Hartree-Fock | Lower energy and larger lobe at a carbon atom indicate higher susceptibility to nucleophilic attack. wuxiapptec.com | The largest LUMO lobe is expected at the C4 position, making it the primary site for nucleophilic attack. |
| Activation Energy (ΔG‡) | DFT | Lower activation energy indicates a faster reaction rate for a specific pathway. wuxiapptec.comrsc.org | The reaction pathway for substitution at the C4-F position will have a lower calculated activation energy compared to the C2/C6-Cl positions. |
Prediction of Molecular Interactions and Electronic Properties Relevant to Chemical Transformations
Understanding the electronic properties of this compound is essential for predicting its behavior in chemical reactions and its potential interactions with other molecules. Theoretical methods provide detailed information about the electron distribution and orbital energies.
Frontier Molecular Orbitals (FMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). nih.gov For this compound, an electron-poor system, the LUMO is of primary interest. Its energy and spatial distribution determine the molecule's reactivity with nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. nih.gov
Electronic Descriptors:
Quantum chemical calculations can determine a range of electronic properties that are relevant to chemical transformations. These properties are derived from the molecule's electronic structure and provide quantitative measures of its reactivity. researchgate.netaps.org
Table 2: Key Electronic Properties Calculated for Pyridine Derivatives
| Property | Abbreviation | Definition | Relevance to Chemical Transformations |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Indicates electron-accepting ability and site of nucleophilic attack. wuxiapptec.com |
| HOMO-LUMO Gap | Egap | The energy difference between ELUMO and EHOMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Mulliken Charges | - | A method for estimating partial atomic charges. | Helps identify electrophilic and nucleophilic centers within the molecule. nih.gov |
Molecular Interactions:
The calculated electronic properties, particularly the MEP map, are crucial for predicting non-covalent interactions. The electron-deficient pyridine ring and the electron-rich halogen atoms can participate in various interactions, such as halogen bonding and π-stacking, which are important in both reaction mechanisms and biological contexts.
In Silico Modeling in Drug Design and Property Prediction
The this compound scaffold, and the more synthetically accessible 3-substituted-2,6-difluoropyridines derived from it, are valuable building blocks in medicinal chemistry. researchgate.net Computer-aided drug design (CADD) and other in silico methods are extensively used to guide the development of new drug candidates based on these structures. nih.govcmjpublishers.com
Role as a Molecular Scaffold:
In silico tools are used to design and evaluate novel compounds where the pyridine core acts as a scaffold. By simulating the attachment of different functional groups at the C4 position (after displacing the fluorine), chemists can predict how these changes will affect the molecule's ability to bind to a biological target, such as an enzyme or receptor. semanticscholar.org
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com Derivatives of this compound can be docked into the active site of a protein of interest. The docking simulations calculate a binding score, which estimates the binding affinity. mdpi.com This allows for the rapid screening of virtual libraries of compounds to identify those with the highest potential for biological activity before they are synthesized.
Property Prediction (ADME):
Beyond target binding, in silico models are used to predict the pharmacokinetic properties of potential drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govcmjpublishers.com For derivatives of this compound, computational models can predict properties like:
Solubility: The ability to dissolve in aqueous media.
Lipophilicity (logP): The partitioning between an oily and an aqueous phase, which affects membrane permeability.
Bioavailability: The fraction of the drug that reaches the systemic circulation.
Metabolic Stability: The likelihood of being broken down by metabolic enzymes.
These predictions help to prioritize compounds that not only have good biological activity but also possess favorable drug-like properties, reducing the failure rate of drug candidates in later stages of development. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-4-fluoropyridine |
| Benzyl alcohol |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques (NMR, FTIR, Raman Spectroscopy) for Structural Elucidation
Spectroscopic techniques are fundamental to the characterization of 2,6-dichloro-4-fluoropyridine, providing detailed information about its molecular structure and bonding. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy each offer unique insights into the compound's atomic arrangement and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom. In fluorinated pyridines, the chemical shifts and coupling constants are highly informative. fluorine1.ru
¹H NMR: The proton NMR spectrum of this compound is expected to show a single signal for the two equivalent aromatic protons at the C3 and C5 positions. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display distinct signals for the three types of carbon atoms (C2/C6, C3/C5, and C4). The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts and coupling with the fluorine atom. magritek.com The carbon attached to fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), while the other carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilthermofisher.comwikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. nih.govalfa-chemistry.com
Illustrative NMR Data for a Related Compound (2,6-Difluoropyridine):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 6.75 | t | J = 7.9 |
| ¹H | 7.79 | q | J = 7.9 |
| ¹³C | 107.5 | t | J = 4.3 |
| ¹³C | 143.9 | t | J = 15.6 |
| ¹³C | 163.6 | d | J = 241.6 |
This data for 2,6-difluoropyridine is provided for illustrative purposes to indicate the types of signals and couplings that might be observed for halogenated pyridines.
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to:
C-Cl stretching vibrations: Typically observed in the region of 850-550 cm⁻¹.
C-F stretching vibrations: Usually found in the 1400-1000 cm⁻¹ range.
Pyridine (B92270) ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching, as well as ring breathing modes, are expected in the 1600-1400 cm⁻¹ and 1000-600 cm⁻¹ regions.
For comparison, the gas-phase infrared spectrum of the related compound 2,6-dichloropyridine shows characteristic absorption bands that help in assigning the vibrational modes of the pyridine ring system. nist.gov
Raman Spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations. acs.orgcdnsciencepub.comchemicalbook.comaps.orgnih.gov The Raman spectrum of this compound would also exhibit bands corresponding to the pyridine ring vibrations and the carbon-halogen stretches. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Chromatographic Methods (HPLC, UPLC, GC/MS, TLC) for Purity and Reaction Progress Assessment
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of pyridine derivatives. helixchrom.comhelixchrom.comsielc.comnih.govdtic.mil These methods offer high resolution and sensitivity for purity determination. A typical HPLC method for a halogenated pyridine would involve:
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. The pH of the mobile phase can be adjusted to optimize the separation of basic pyridine compounds.
Detection: UV detection is often used, as the pyridine ring exhibits strong absorbance in the UV region.
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. For silylated derivatives of related compounds, nonpolar silicone phases are often used in the GC column. gcms.cz
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity assessment. nih.govresearchgate.netwikipedia.orglibretexts.orgchemistryhall.com A typical TLC procedure for this compound would involve:
Stationary Phase: A silica gel plate is commonly used.
Mobile Phase: A mixture of non-polar and polar organic solvents, such as hexane and ethyl acetate, is used to elute the compounds. The polarity of the mobile phase is adjusted to achieve good separation.
Visualization: The spots on the TLC plate can be visualized under UV light, as the pyridine ring is UV-active.
Conclusion and Future Research Directions
Current Challenges and Opportunities in 2,6-Dichloro-4-fluoropyridine Chemistry
The primary challenge in the chemistry of this compound lies in achieving regioselective functionalization. The molecule possesses three halogen atoms at positions activated for nucleophilic aromatic substitution (SNAr), creating a competitive reaction environment. smolecule.com The relative reactivity of the fluorine at C4 versus the chlorines at C2 and C6 is a critical factor, with fluoro groups generally being more susceptible to displacement than chloro groups in SNAr reactions. nih.govacs.org However, the electronic influence of the ring nitrogen complicates predictions, making selective substitution at a single desired position a significant synthetic hurdle. researchgate.net Overcoming this requires precise control over reaction conditions to avoid mixtures of products.
Furthermore, many traditional methods for the synthesis and modification of halopyridines rely on harsh conditions, such as high temperatures and aggressive reagents. nih.govacs.org These conditions can limit the compatibility with sensitive functional groups, thereby narrowing the scope of accessible derivatives.
Despite these challenges, the opportunities presented by this compound are substantial. Its multi-halogenated nature is also its greatest strength, offering multiple, distinct reaction handles for sequential, controlled elaboration into complex 2,4,6-trisubstituted pyridines. researchgate.netnih.gov This makes it an exceptionally valuable building block in discovery chemistry. The presence of a fluorine atom is particularly advantageous, as fluorine can enhance the metabolic stability and binding affinity of bioactive molecules. smolecule.com This has led to its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including herbicides. smolecule.comgoogleapis.com
Emerging Methodologies for Enhanced Selectivity and Sustainability
To address the challenges of selectivity, researchers are developing innovative methodologies. One promising strategy involves the use of directing groups, such as bulky trialkylsilyl groups, which can be temporarily installed to sterically block specific positions. This approach has been shown to suppress the natural reactivity at one site and redirect nucleophilic attack to another, enabling regiocontrol that is otherwise difficult to achieve. researchgate.net In the realm of cross-coupling reactions, the development of specialized ligand systems for palladium catalysts allows for site-selective functionalization, favoring one halogenated position over another through catalyst control.
In parallel, there is a strong drive towards more sustainable and efficient synthetic protocols. Greener alternatives to traditional methods are actively being sought to reduce environmental impact. This includes the use of milder fluorinating agents, such as cesium fluoride (B91410) in dimethyl sulfoxide (B87167) (DMSO), which provides a simpler and more efficient route for the fluorination of dichloropyridines. researchgate.net Methodologies that improve process efficiency, such as single-step syntheses like the decarboxylative Blaise reaction, are also gaining traction as they minimize waste and operational complexity. smolecule.comresearchgate.net The application of microwave-assisted synthesis offers a means to accelerate reactions, often leading to higher yields and reduced energy consumption. researchgate.net Additionally, late-stage C-H fluorination techniques are emerging as a powerful tool, providing a more direct and atom-economical way to introduce fluorine compared to lengthy de novo syntheses. nih.govacs.org
Untapped Potential for Novel Derivative Discovery and Broadened Applications
The full potential of this compound as a molecular scaffold is far from exhausted. There is vast, untapped potential in the systematic exploration of its reactivity to generate libraries of novel derivatives. Stepwise substitution of its three halogen atoms can provide access to a wide array of previously unsynthesized 2,4,6-trisubstituted pyridines, each with unique properties and potential applications. nih.gov
One exciting and underexplored area is the development of derivatives for chemical biology. The fluorine atom can serve as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This opens the door to creating novel molecular probes to study protein-ligand interactions and enzyme mechanisms in high-throughput screening formats. nih.gov Furthermore, ligands derived from this scaffold could be used to create novel organometallic complexes with applications in catalysis or as phosphorescent materials for optoelectronics. ossila.com
Beyond its established role in pharmaceuticals and agrochemicals, the unique electronic properties of the this compound core could be leveraged in materials science. smolecule.com Derivatives could be designed as building blocks for functional polymers or organic electronic materials. The proven biological activity of related fluorinated pyridines in areas like oncology suggests that new derivatives of this compound could yield potent inhibitors of therapeutic targets such as protein kinases. nih.govmdpi.com The continued exploration of this versatile chemical entity promises to broaden its applications and lead to significant discoveries across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What palladium-catalyzed coupling reactions are commonly used to synthesize halogenated pyridine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Buchwald-Hartwig amination and Ullmann-type couplings are frequently employed for introducing aryl/amino groups to halogenated pyridines. Optimization involves:
- Catalyst-Ligand Systems : Pd(OAc)₂ with Xantphos or XPhos ligands enhances coupling efficiency for chloro/fluoro-substituted pyridines .
- Bases : Strong bases like Cs₂CO₃ or t-BuONa improve yields (e.g., 75% yield in using Cs₂CO₃) .
- Temperature : Reactions often proceed at 80–110°C in toluene or dioxane .
- Key Data :
| Substrate | Catalyst | Ligand | Base | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloro-5-fluoropyrimidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 75% | |
| 2,6-Dichloro-3-fluoropyridine | Pd(OAc)₂ | Xantphos | t-BuONa | 22% |
Q. Which spectroscopic techniques are critical for characterizing 2,6-Dichloro-4-fluoropyridine analogs, and how are signals interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine and chlorine substituents cause distinct splitting patterns. For example, in 3-fluoropyridines, ¹³C signals show coupling constants (e.g., J = 260 Hz for C-F in ) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.0341 in ) .
- Multi-nuclear NMR (e.g., ¹⁹F) is recommended for resolving complex splitting in polyhalogenated systems .
Q. What safety protocols are recommended for handling halogenated pyridines like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Emergency Measures : For skin contact, wash with water immediately; for eye exposure, rinse for 15 minutes and seek medical help .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -F, -Cl) influence the reactivity of 2,6-dichloropyridine scaffolds in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Substituent Effects : Fluorine at the 4-position increases ring electron deficiency, enhancing SNAr reactivity at the 2- and 6-positions. Chlorine’s steric bulk may slow kinetics compared to fluorine .
- Kinetic Studies : Monitor reaction progress via HPLC or in situ NMR to compare substitution rates. For example, trifluoromethyl groups () further activate the ring but introduce steric challenges .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for this compound derivatives?
- Methodological Answer :
- Isomer Analysis : Use 2D NMR (COSY, NOESY) to distinguish geometric isomers (e.g., E/Z isomers in ).
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm assignments .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
Q. What strategies are effective for isolating and characterizing byproducts in the synthesis of this compound analogs?
- Methodological Answer :
- Chromatography : Use preparative HPLC or flash chromatography to separate isomers (e.g., E/Z mixtures in ).
- HRMS/MS : Fragment ions help identify byproducts (e.g., dehalogenated species or dimerization products).
- Kinetic Profiling : Adjust reaction time and temperature to minimize side reactions (e.g., over-coupling in Pd-catalyzed aminations) .
Data Contradiction and Reproducibility
Q. How should researchers address reproducibility challenges in Pd-catalyzed syntheses of halogenated pyridines?
- Methodological Answer :
- Ligand Purity : Impurities in Xantphos/XPhos ligands can drastically alter yields. Recrystallize ligands before use .
- Oxygen Sensitivity : Degas solvents and use inert atmospheres to prevent Pd catalyst deactivation .
- Batch Variability : Replicate reactions with substrates from multiple suppliers to assess consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
